1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one
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Overview
Description
1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one is an organic compound that features a pyridinone core with a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one typically involves the reaction of pyridinone derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridinone core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Halogenated reagents and bases.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyridinone derivatives.
Substitution: Substituted boronic esters.
Scientific Research Applications
1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its boronic ester group, which can interact with biomolecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and substitution. The pyridinone core can also participate in coordination chemistry, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
1-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridin-2(1H)-one is unique due to its combination of a pyridinone core and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H18BNO3 |
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Molecular Weight |
235.09 g/mol |
IUPAC Name |
1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-14-8-6-5-7-10(14)15/h5-8H,9H2,1-4H3 |
InChI Key |
KWDSEXKLMRAOQH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN2C=CC=CC2=O |
Origin of Product |
United States |
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